molecular formula C17H19N3O4S B14951639 N-(5-tert-butyl-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(5-tert-butyl-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B14951639
M. Wt: 361.4 g/mol
InChI Key: GKNAWYDOSPQPQI-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-tert-butyl-2-methoxyaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity or altering their function. The benzoxadiazole ring may also play a role in binding to specific receptors or interacting with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-2-methoxyphenyl)benzamide
  • N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzamide
  • N-(5-tert-butyl-2-methoxyphenyl)-N’-cyclopentylthiourea

Uniqueness

N-(5-tert-butyl-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxadiazole ring and sulfonamide group makes it particularly versatile for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C17H19N3O4S/c1-17(2,3)11-8-9-14(23-4)13(10-11)20-25(21,22)15-7-5-6-12-16(15)19-24-18-12/h5-10,20H,1-4H3

InChI Key

GKNAWYDOSPQPQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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